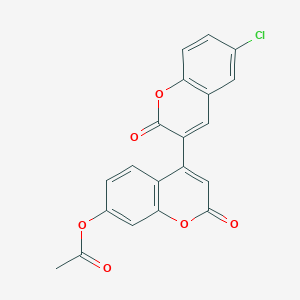

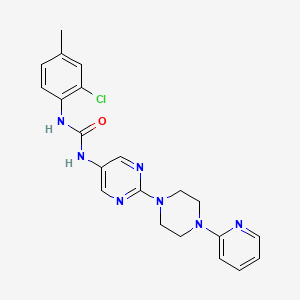

![molecular formula C22H18N2O3S2 B2955589 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide CAS No. 886918-21-4](/img/structure/B2955589.png)

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

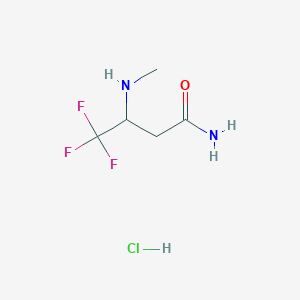

“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide” is a complex organic compound that contains several functional groups, including a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), an acenaphthene moiety (a polycyclic aromatic hydrocarbon), and a benzamide group (a benzene ring attached to an amide group). These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized through condensation reactions . For example, condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol can afford a related compound .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The presence of the thiazole ring and the benzamide group could introduce polar characteristics to the molecule, which could influence its solubility and reactivity .Chemical Reactions Analysis

The compound could undergo various chemical reactions, such as electrophilic substitution, due to the presence of the aromatic rings . The exact reactions would depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the thiazole ring and the benzamide group could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity

Research has identified compounds within the N-substituted benzamide series, indicating their potential as selective class III agents, showing potency in in vitro Purkinje fiber assays. These compounds, including N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrate comparable efficacy to known class III agents, suggesting a role in cardiac electrophysiological modulation (Morgan et al., 1990).

Carbonic Anhydrase Inhibition

Novel metal complexes of N-substituted heterocyclic sulfonamide have shown strong inhibitory properties against carbonic anhydrase (CA), an enzyme crucial for various physiological functions. These complexes exhibit significant inhibition of CA isoenzymes, surpassing even acetazolamide, a standard control compound, highlighting their potential in developing new CA inhibitors (Büyükkıdan et al., 2013).

Antimicrobial and Antifungal Activities

The synthesis of N-substituted benzothiazole derivatives has led to the discovery of compounds with notable antimicrobial and antifungal properties. These substances have been effective against both Gram-positive and Gram-negative bacteria, as well as Candida albicans, demonstrating their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).

Anticancer Activities

Several studies have synthesized and characterized derivatives with potent anticancer activities. For instance, celecoxib derivatives have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing significant potential as therapeutic agents. These compounds have demonstrated to inhibit cancer cell growth without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Fluoroalkylative Aryl Migration

Research into the synthetic application of fluorinated sulfinate salts has demonstrated their use in the fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This process highlights the compounds' relevance in developing novel synthetic methods involving fluorine, a critical element in medicinal chemistry (He et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-ethylsulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-7-3-6-15(11-16)21(25)24-22-23-20-17-8-4-5-13-9-10-14(19(13)17)12-18(20)28-22/h3-8,11-12H,2,9-10H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTFUJVMJSDPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

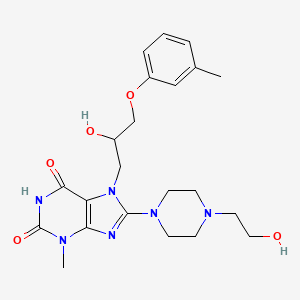

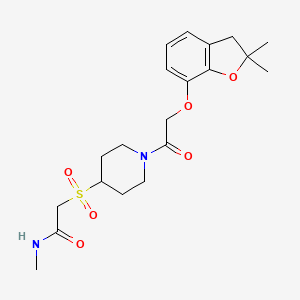

![(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B2955506.png)

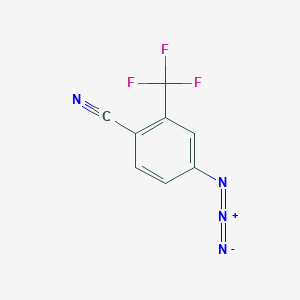

![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

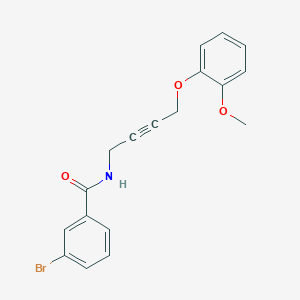

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)

![2-[(E)-2-Nitroethenyl]benzo[b]thiophene](/img/structure/B2955522.png)